molecular formula C10H4Cl2O4 B1297342 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2199-86-2

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1297342
CAS No.: 2199-86-2
M. Wt: 259.04 g/mol
InChI Key: WJEHZKIVHXRVSR-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2) is a high-purity coumarin derivative supplied for advanced research and development. With a molecular formula of C10H4Cl2O4 and a molecular weight of 259.04 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry. It is particularly valuable for investigating carbonic anhydrase (CA) inhibitors . The tumor-associated isoforms CA IX and CA XII are overexpressed in various human solid tumors, such as breast, colorectal, and lung cancers, where they play a critical role in regulating tumor acidification, proliferation, and progression . Coumarin scaffolds like this one are explored as potent and selective inhibitors of these enzymes, representing a promising strategy for cancer therapeutics development . Furthermore, the substituents at the C-3 position of the coumarin nucleus are recognized as crucial for the development of novel antibacterial agents, highlighting the versatility of this compound in antibiotic research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dichloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEHZKIVHXRVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349705
Record name 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-86-2
Record name 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis

One effective method involves a one-pot reaction using 2-hydroxybenzaldehyde and Meldrum's acid. The process typically includes the following steps:

  • Reagents : 2-hydroxybenzaldehyde, Meldrum's acid, and a catalyst (e.g., ammonium acetate or triethylbenzyl ammonium chloride).

  • Procedure : The reactants are mixed in a solvent (often ethanol) and heated under reflux. The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization.

  • Yield : This method has been reported to yield approximately 69% of the desired compound.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction process significantly:

  • Reagents : Similar to the one-pot synthesis, but often includes additional solvents like ethanol.

  • Procedure : The mixture is subjected to microwave irradiation at elevated temperatures (around 120 °C) for a short duration (10–15 minutes).

  • Yield : This method can yield up to 75% of the target compound, depending on specific conditions used during microwave irradiation.

Hydrotrope-Mediated Synthesis

Utilizing aqueous hydrotropes as a greener alternative has gained traction:

  • Reagents : Aqueous hydrotropes such as sodium p-toluenesulfonate (NaPTS) or sodium benzenesulfonate (NaBS) combined with salicylaldehyde and Meldrum's acid.

  • Procedure : The reaction is carried out in an aqueous medium at room temperature with continuous stirring. The progress is monitored via thin-layer chromatography (TLC).

  • Yield : Reports indicate yields can reach up to 85% when using optimal concentrations of hydrotropes.

Characterization of synthesized compounds is crucial for confirming their identity and purity. Common techniques include:

The following table summarizes the various preparation methods along with their yields and key characteristics:

Preparation Method Reagents Used Yield (%) Melting Point (°C)
One-Pot Synthesis 2-Hydroxybenzaldehyde, Meldrum's Acid 69 222–224
Microwave-Assisted Synthesis Similar to One-Pot but under microwave Up to 75 Not specified
Hydrotrope-Mediated Synthesis Aqueous NaPTS/NaBS with salicylaldehyde Up to 85 Not specified

Scientific Research Applications

Medicinal Chemistry

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities that make it a candidate for drug development:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines (e.g., A431, Jurkat) by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2. The compound's IC50 values indicate potent activity at low concentrations (e.g., <10 µM against A431) .
Cell LineIC50 (µM)Mechanism
A431 (epidermoid)<10Induction of apoptosis
Jurkat (T-cell)<5Inhibition of Bcl-2 protein
HT29 (colon cancer)<15Cell cycle arrest and apoptosis induction
  • Anti-inflammatory Properties : The compound inhibits cyclooxygenase-2 (COX-2), leading to reduced inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

Biological Studies

Research has focused on the interaction of this compound with molecular targets within cells. It has been shown to modulate signaling pathways related to inflammation and cancer progression .

Material Science

Due to its unique chemical properties, this compound is explored for applications in developing new materials such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex organic molecules .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other chromene derivatives:

CompoundBiological ActivityKey Differences
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acidModerate anticancer activityBromine substituents may alter reactivity
Coumarin derivativesAntimicrobial and antioxidantLacks specific halogenation
7-Hydroxy derivativesEnhanced anti-inflammatory effectsHydroxyl group increases solubility

This table illustrates how structural variations influence biological activities among related compounds .

In Vitro Study on Cancer Cells

A study evaluated the effects of this compound on A431 and Jurkat cell lines. The results indicated that treatment with the compound led to significant apoptosis through the activation of caspase pathways at concentrations below 10 µM.

Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight its potential application in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways, such as the intrinsic apoptotic pathway. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

The structural and functional similarities of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid to other coumarin derivatives are summarized below. Key differences arise from substituent types (e.g., halogens, hydroxyl, methyl) and positions, which impact physical properties, reactivity, and biological activity.

Structural and Physical Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (¹H-NMR, IR)
This compound 2199-86-2 C₁₀H₄Cl₂O₄ 259.04 Cl (6,8), COOH (3) Not reported Not available in evidence
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 883-92-1 C₁₀H₅ClO₄ 224.60 Cl (6), COOH (3) Not reported IR: 1771 cm⁻¹ (C=O)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 2199-87-3 C₁₀H₅BrO₄ 269.05 Br (6), COOH (3) 200 ¹H-NMR (DMSO-d₆): δ 8.62 (s, =CH)
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 183736-74-5 C₁₀H₅ClO₅ 240.60 Cl (6), OH (7), COOH (3) Not reported ¹H-NMR (DMSO-d₆): δ 9.76 (s, OH)
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 91058-98-9 C₁₁H₇ClO₄ 238.62 Cl (6), COOCH₃ (3) Not reported Not available
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid 4361-00-6 C₁₄H₈O₄ 240.21 Extended aromatic ring system 233–234 (dec.) ¹H-NMR (DMSO-d₆): δ 9.34 (s, H)

Key Observations :

  • Halogen Effects : Bromination (e.g., 6-bromo analog) increases molecular weight and may enhance lipophilicity compared to chlorinated derivatives.
  • Esterification : Methyl esterification (e.g., 91058-98-9) reduces acidity and alters pharmacokinetic properties compared to the carboxylic acid .

Biological Activity

Overview

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid (chemical formula: C10H4Cl2O4) is a chromene derivative noted for its diverse biological activities. This compound features two chlorine substituents at the 6th and 8th positions, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound demonstrates anti-inflammatory properties by inhibiting COX-2, an enzyme involved in the inflammatory response.
  • Induction of Apoptosis : It has been shown to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A431 (epidermoid)<10Induction of apoptosis
Jurkat (T-cell)<5Inhibition of Bcl-2 protein
HT29 (colon cancer)<15Cell cycle arrest and apoptosis induction

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound's ability to inhibit COX-2 also positions it as a potential anti-inflammatory agent. Studies have shown that it can significantly reduce inflammatory markers in cellular models, indicating its therapeutic potential in treating inflammatory diseases .

Case Studies

  • In Vitro Study on Cancer Cells :
    A study evaluated the effects of this compound on A431 and Jurkat cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, with a notable reduction in cell viability observed at concentrations below 10 µM .
  • Anti-inflammatory Effects :
    In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These results underscore its potential application in managing inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other chromene derivatives:

Compound Biological Activity Key Differences
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acidModerate anticancer activityBromine substituents may alter reactivity
Coumarin derivativesAntimicrobial and antioxidantLacks specific halogenation
7-Hydroxy derivativesEnhanced anti-inflammatory effectsHydroxyl group increases solubility

This table illustrates how structural variations influence biological activities among related compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid with high purity?

Methodological Answer: The synthesis typically involves halogenation of a coumarin-3-carboxylic acid precursor. A scalable approach includes:

  • Step 1: Chlorination of 2-oxo-2H-chromene-3-carboxylic acid using POCl₃ or SOCl₂ under reflux conditions to introduce chlorine atoms at positions 6 and 8.
  • Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH 95:5).
  • Critical Parameters: Monitor reaction progress using TLC (Rf ~0.3 in hexane/ethyl acetate 1:1). Adjust stoichiometry (e.g., 2.2 equivalents Cl⁻ source) to minimize di-/tri-chlorinated byproducts .

Q. How should researchers approach the purification and characterization of this compound?

Methodological Answer:

  • Purification: Use gradient elution in column chromatography (silica gel, DCM → DCM:MeOH 9:1) to separate polar impurities. For crystallization, optimize solvent polarity (e.g., ethyl acetate/hexane).
  • Characterization:
    • NMR: Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR (carbonyl C=O at ~165 ppm).
    • HRMS: Validate molecular weight (theoretical [M+H]⁺: 289.9742) with <2 ppm error .
    • Elemental Analysis: Ensure C, H, N, Cl content matches theoretical values (±0.3%).

Q. What spectroscopic markers confirm the structure of this compound?

Methodological Answer:

  • IR: Strong absorption at ~1720 cm⁻¹ (carboxylic acid C=O) and ~1670 cm⁻¹ (coumarin lactone C=O).
  • ¹H NMR: Two distinct singlets for H-5 and H-7 (δ ~7.4–7.6 ppm) due to chlorine-induced deshielding.
  • XRD: Compare unit cell parameters (e.g., a=8.21 Å, b=10.54 Å) with published halogenated coumarin derivatives .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation (solvent: DMF/water 1:1).
  • Data Collection: Use Mo-Kα radiation (λ=0.71073 Å) at 135 K.
  • Refinement: Employ SHELXL for structure solution (R-factor <0.04). Analyze intermolecular interactions (e.g., Cl···Cl contacts <3.5 Å) to explain packing motifs .

Q. What strategies investigate electronic effects of chlorine substituents on reactivity?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Chlorine atoms increase electron-withdrawing effects, lowering pKa of the carboxylic acid group by ~1.5 units.
  • Experimental Validation: Compare esterification rates (e.g., with methanol/H₂SO₄) against non-halogenated analogs. Use ¹³C NMR to track carbonyl reactivity .

Q. How to reconcile contradictory biological activity data across assay systems?

Methodological Answer:

  • Assay Optimization: Standardize cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO <0.1%), and incubation times (24–48 hrs).
  • Data Normalization: Express IC₅₀ values relative to positive controls (e.g., doxorubicin).
  • Mechanistic Studies: Use fluorescence microscopy to track cellular uptake differences, which may explain variability in reported cytotoxicity .

Q. What computational approaches predict supramolecular arrangements in crystal lattices?

Methodological Answer:

  • Software Tools: Use Mercury (CCDC) to analyze hydrogen-bonding networks (e.g., O-H···O interactions).
  • Energy Frameworks: Generate lattice energy maps (PIXEL method) to identify dominant interactions (e.g., π-stacking vs. halogen bonds). Compare with experimental XRD data to validate predictions .

Q. How to analyze metabolic pathways using isotopic labeling?

Methodological Answer:

  • Synthesis of Labeled Analog: Introduce ¹³C at the carboxylic acid group via K¹³CN in a modified Hofer-Moest reaction.
  • Tracing Studies: Administer the labeled compound to in vitro hepatocyte models. Analyze metabolites via LC-HRMS (Q-TOF) to identify glucuronidation or hydroxylation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

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